molecular formula C9H8Cl2O2S B8376313 3-(2,4-Dichlorophenylthio)propanoic acid

3-(2,4-Dichlorophenylthio)propanoic acid

Cat. No. B8376313
M. Wt: 251.13 g/mol
InChI Key: XPHAMBIYDJJLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06716834B2

Procedure details

A deep red colour was immediately observed when 3-(2,4-dichlorophenylthio)propanoic acid (1.20 g, 4.78 mmol; from step (ii) above) was added to conc. sulfuric acid (30 mL). After stirring overnight at ambient temperature the reaction mixture was poured into ice. The red colour disappeared. Extraction with diethyl ether, washing with aq., sat. sodium hydrogencarbonate, drying (MgSO4) and removal of the solvent in vacuo afforded a deep yellow solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9][CH2:10][CH2:11][C:12]([OH:14])=O>S(=O)(=O)(O)O>[Cl:8][C:6]1[CH:5]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:7]=1)[S:9][CH2:10][CH2:11][C:12]2=[O:14]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)SCCC(=O)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at ambient temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether
WASH
Type
WASH
Details
washing with aq., sat. sodium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a deep yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C2C(CCSC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.